molecular formula C6H5ClN4 B2906683 4-Amino-2-(chloromethyl)pyrimidine-5-carbonitrile CAS No. 1314934-52-5

4-Amino-2-(chloromethyl)pyrimidine-5-carbonitrile

Cat. No.: B2906683
CAS No.: 1314934-52-5
M. Wt: 168.58
InChI Key: OIUKEYZVGLGNHJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Amino-2-(chloromethyl)pyrimidine-5-carbonitrile: is a chemical compound with the molecular formula C6H5ClN4 It is a derivative of pyrimidine, a heterocyclic aromatic organic compound similar to pyridine

Safety and Hazards

While specific safety and hazard information for “4-Amino-2-(chloromethyl)pyrimidine-5-carbonitrile” is not available, similar compounds have been noted to be toxic if inhaled, harmful if swallowed, and harmful in contact with skin .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Amino-2-(chloromethyl)pyrimidine-5-carbonitrile typically involves the reaction of appropriate pyrimidine derivatives with chlorinating agents. One common method includes the chloromethylation of 4-amino-5-cyanopyrimidine under controlled conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the substitution reaction.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions:

    Substitution Reactions: The chloromethyl group in 4-Amino-2-(chloromethyl)pyrimidine-5-carbonitrile can undergo nucleophilic substitution reactions. Common nucleophiles include amines, thiols, and alcohols.

    Oxidation and Reduction Reactions: The amino group can be oxidized to form nitro derivatives or reduced to form corresponding amines.

    Cyclization Reactions: The compound can participate in cyclization reactions to form various heterocyclic compounds.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents such as sodium azide, potassium thiocyanate, and various amines are used under mild to moderate conditions.

    Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate are employed.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Major Products:

    Substitution Products: Depending on the nucleophile, products can include azides, thiocyanates, and substituted amines.

    Oxidation Products: Nitro derivatives.

    Reduction Products: Secondary amines.

Scientific Research Applications

Chemistry: 4-Amino-2-(chloromethyl)pyrimidine-5-carbonitrile is used as an intermediate in the synthesis of various organic compounds. It serves as a building block for the construction of more complex molecules in medicinal chemistry.

Biology and Medicine: It has been studied for its cytotoxic activities against various cancer cell lines .

Industry: In the industrial sector, this compound is used in the production of agrochemicals and dyes. Its reactivity makes it a valuable intermediate in the synthesis of various functional materials.

Comparison with Similar Compounds

  • 4-Amino-2-methyl-pyrimidine-5-carbonitrile
  • 4,6-Dichloropyrimidine-5-carbonitrile

Comparison: 4-Amino-2-(chloromethyl)pyrimidine-5-carbonitrile is unique due to the presence of the chloromethyl group, which imparts distinct reactivity compared to its analogs. This functional group allows for a wider range of chemical modifications, making it a versatile intermediate in organic synthesis. In contrast, compounds like 4-Amino-2-methyl-pyrimidine-5-carbonitrile lack this reactive site, limiting their utility in certain synthetic applications .

Properties

IUPAC Name

4-amino-2-(chloromethyl)pyrimidine-5-carbonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H5ClN4/c7-1-5-10-3-4(2-8)6(9)11-5/h3H,1H2,(H2,9,10,11)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OIUKEYZVGLGNHJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=NC(=N1)CCl)N)C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5ClN4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

168.58 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.